molecular formula C21H17F2N3OS B10985673 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10985673
M. Wt: 397.4 g/mol
InChI Key: LZVMCDHFCIASDZ-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide is a synthetic compound that combines the structural features of indole and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in pharmaceutical compounds. The presence of fluorine atoms in the compound enhances its metabolic stability and bioavailability, making it a promising candidate for various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Synthesis: Enhances reaction efficiency and scalability.

    Catalysis: Use of catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to modify the thiazole ring, potentially forming dihydrothiazole derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxindole Derivatives: Formed through oxidation.

    Dihydrothiazole Derivatives: Formed through reduction.

    Substituted Indole and Thiazole Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and thiazole moieties allow the compound to bind with high affinity to these targets, modulating their activity. The presence of fluorine atoms enhances the compound’s ability to penetrate cell membranes and resist metabolic degradation, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-1-yl)ethyl]-2-[2-(2-phenyl)-1,3-thiazol-4-yl]acetamide: Lacks fluorine atoms, resulting in lower metabolic stability.

    N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetamide: Contains chlorine atoms instead of fluorine, which may alter its biological activity and pharmacokinetic properties.

Uniqueness

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of fluorine atoms, which enhance its metabolic stability and bioavailability. This makes it a more promising candidate for therapeutic applications compared to its non-fluorinated analogs.

Properties

Molecular Formula

C21H17F2N3OS

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H17F2N3OS/c22-15-6-5-14-7-9-26(19(14)11-15)10-8-24-20(27)12-16-13-28-21(25-16)17-3-1-2-4-18(17)23/h1-7,9,11,13H,8,10,12H2,(H,24,27)

InChI Key

LZVMCDHFCIASDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F)F

Origin of Product

United States

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